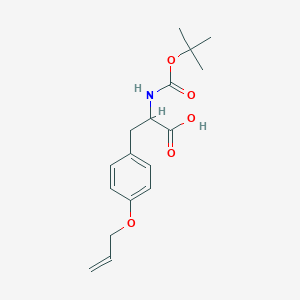
2-(1,1'-BIPHENYL)-4-YL-2-HYDROXYPROPANOIC ACID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,1’-BIPHENYL)-4-YL-2-HYDROXYPROPANOIC ACID is an organic compound that features a biphenyl moiety attached to a hydroxypropanoic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,1’-BIPHENYL)-4-YL-2-HYDROXYPROPANOIC ACID typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing biphenyl derivatives .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic methodologies that ensure high yield and purity. Techniques such as column chromatography are used for purification .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(1,1’-BIPHENYL)-4-YL-2-HYDROXYPROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the biphenyl moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-(1,1’-BIPHENYL)-4-YL-2-HYDROXYPROPANOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex biphenyl derivatives.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.
Wirkmechanismus
The mechanism by which 2-(1,1’-BIPHENYL)-4-YL-2-HYDROXYPROPANOIC ACID exerts its effects involves its interaction with specific molecular targets. For instance, its anti-inflammatory action is believed to be mediated through the inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory pathway . The compound’s structure allows it to fit into the active site of these enzymes, thereby blocking their activity.
Vergleich Mit ähnlichen Verbindungen
Flurbiprofen: Another biphenyl derivative with anti-inflammatory properties.
Fenbufen: Known for its analgesic and anti-inflammatory effects.
Uniqueness: 2-(1,1’-BIPHENYL)-4-YL-2-HYDROXYPROPANOIC ACID is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H14O3 |
|---|---|
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
2-hydroxy-2-(4-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C15H14O3/c1-15(18,14(16)17)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10,18H,1H3,(H,16,17) |
InChI-Schlüssel |
BRGSEHHSPCVJLH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-{[3-(1-Methylethyl)phenyl]oxy}-5-nitropyridine](/img/structure/B8774785.png)
![8-(2-Nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B8774786.png)
![2-(4-Chloro-2-methoxyphenyl)-5,6-difluoro-1H-benzo[D]imidazole](/img/structure/B8774796.png)


![9-Methyl-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B8774819.png)
